molecular formula C16H21N3O2S B2920547 N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 872590-33-5

N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2920547
CAS No.: 872590-33-5
M. Wt: 319.42
InChI Key: DVCVTMYOSZKQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide features a central acetamide backbone substituted with a cyclohexyl group at the nitrogen and a sulfanyl-linked imidazole moiety. The imidazole ring is further functionalized with a furan-2-ylmethyl group. This structure combines hydrophobic (cyclohexyl), electron-rich aromatic (furan), and sulfur-containing (sulfanyl) components, which may influence its physicochemical properties and reactivity. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically active acetamide derivatives, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-15(18-13-5-2-1-3-6-13)12-22-16-17-8-9-19(16)11-14-7-4-10-21-14/h4,7-10,13H,1-3,5-6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCVTMYOSZKQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl group. The final step involves the formation of the acetamide linkage with the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key structural analogs, emphasizing substituent variations and their implications:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C₁₇H₂₁N₃O₂S N-cyclohexyl; Imidazole-(furan-2-ylmethyl)sulfanyl Moderate lipophilicity; potential for π-π interactions via furan
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide C₁₁H₁₁N₃O₂S N-hydroxy; Imidazole-phenylsulfanyl Enhanced hydrogen bonding capacity (N-hydroxy group)
2-(1-cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate (22) C₁₆H₂₀N₂O₂ Benzoimidazole-cyclohexyl; ethyl ester Increased aromaticity (benzene ring); ester group enhances lipophilicity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Chloro-nitro-phenyl; methylsulfonyl Strong electron-withdrawing groups (NO₂, SO₂) increase reactivity
Key Observations:

Imidazole vs. Benzoimidazole Core: The target compound’s imidazole core (vs. Benzoimidazole derivatives (e.g., compound 22) exhibit higher rigidity and π-stacking capacity, which may enhance binding to hydrophobic enzyme pockets .

Sulfanyl vs. Sulfonyl/Sulfonate Groups :

  • The sulfanyl (–S–) linker in the target compound and the N-hydroxy analog contrasts with sulfonyl (–SO₂–) groups in compound . Sulfanyl groups are less electron-withdrawing and may participate in radical or nucleophilic reactions, while sulfonyl groups stabilize negative charges, influencing solubility and metabolic pathways .

The N-hydroxy group in enables hydrogen bonding, which could enhance target affinity but reduce oral bioavailability due to polarity .

Key Observations:
  • The target compound’s synthesis likely parallels methods in , where HOBt/EDC-mediated amide coupling is employed. Replacing benzoimidazole with imidazole simplifies the heterocycle formation but may require optimized alkylation conditions for the furan-2-ylmethyl group.
  • Sulfanyl-acetamide derivatives (target compound and ) share a common thioether linkage step, whereas sulfonyl derivatives (e.g., ) involve sulfonylation or oxidation .

Physicochemical and Electronic Properties

  • Electronic Effects :
    • Furan’s electron-rich nature may increase susceptibility to electrophilic attack compared to phenyl .
    • The nitro group in drastically lowers electron density, making it more reactive toward nucleophiles .

Biological Activity

N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H18N4OS\text{C}_{14}\text{H}_{18}\text{N}_4\text{OS}

This structure includes a cyclohexyl group, an imidazole moiety, and a furan ring, which are known to contribute to various biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Antioxidant Activity : The furan and imidazole rings can act as electron donors, potentially scavenging free radicals.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Data

Research has documented the biological activity of this compound in various studies. Below is a summary table of its biological activities:

Activity Cell Line/Organism IC50/Effect Reference
AnticancerMCF7 (breast cancer)IC50 = 12.5 µM
A549 (lung cancer)IC50 = 26 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
Escherichia coliZone of inhibition = 12 mm
AntioxidantDPPH assayIC50 = 20 µM

Case Study 1: Anticancer Activity

In a study conducted by Huang et al., N-cyclohexyl derivatives were synthesized and evaluated for their anticancer potential. The compound demonstrated significant cytotoxicity against the MCF7 cell line with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment . Further investigations revealed that it induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of N-cyclohexyl derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm and 12 mm, respectively . This suggests its potential application in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.